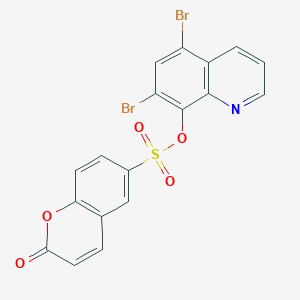
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives, such as “(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate”, are often used in research due to their diverse biological activities . They are typically not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly. For example, “2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide” forms an eight-membered ring through an intramolecular N—H⋯N hydrogen bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, “5,7-Dibromoquinolin-8-yl 3-chlorobenzoate” has a molecular weight of 441.5 g/mol and a topological polar surface area of 39.2 Ų .
Scientific Research Applications
Chemoselective Synthesis and Antimicrobial Activity
A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. This includes derivatives like 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, demonstrating the potential of these compounds in antimicrobial applications (Krishna, 2018).
Antibacterial Agent Synthesis
The synthesis of a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA, was reported. This involves derivatives of 2-sulfonylquinolone and isothiazoloquinolone, showcasing the relevance of these compounds in developing new antibacterial drugs (Hashimoto et al., 2007).
Novel Functionalized N-sulfonates Synthesis
The creation of novel functionalized N-sulfonates, containing quinolyl functional groups with potential biological activity, was achieved. This includes compounds like 3-(alkylquinolinium-1-yl)propane or butane-1-sulfonate, highlighting their potential in antimicrobial and antifungal applications (Fadda et al., 2016).
Molecular Fluorescent pH-Probes
Research on 5,7-pi-extended 8-benzyloxyquinolines as fluorescent pH-probes in nonaqueous solutions has been conducted. These probes show a pronounced red shift in emission upon protonation, making them suitable for pH sensing applications (Kappaun et al., 2006).
Enzyme Catalyzed Polymerization Studies
Horseradish peroxidase catalyzed polymerization of 8-hydroxyquinoline-5-sulfonate (HQS) has been investigated using NMR spectroscopy. The study revealed oxidative free radical coupling in the polymerization process, contributing to the understanding of enzyme-catalyzed polymerization mechanisms (Alva et al., 1997).
Mechanism of Action
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPJZBDOAXMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)
![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)
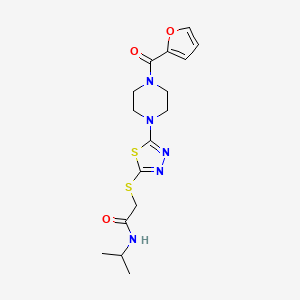
![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)
![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)
![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
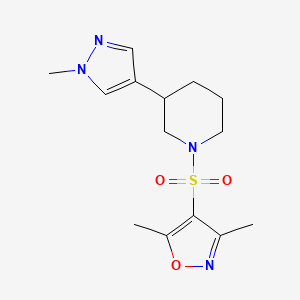

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)
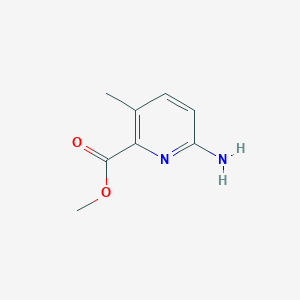
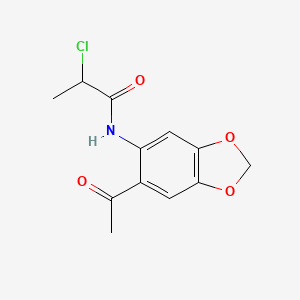
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)